CUDC-427

Catalog No.
S548197
CAS No.
1446182-94-0
M.F
C29H36N6O4S
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CUDC-427

CAS Number

1446182-94-0

Product Name

CUDC-427

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide

Molecular Formula

C29H36N6O4S

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)/t18-,21-,23-/m0/s1

InChI Key

HSHPBORBOJIXSQ-HARLFGEKSA-N

SMILES

Array

solubility

GDC-0917 free base is soluble in DMSO, not water soluble. GDC-0917 TFA salt is water soluble.

Synonyms

GDC0917; GDC-0917; GDC 0917; CUDC427; CUDC-427; CUDC 427.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC

The exact mass of the compound L-Prolinamide, N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(2-(2-oxazolyl)-4-phenyl-5-thiazolyl)- is 564.25187 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as GDC-0917 free base is soluble in DMSO, not water soluble. GDC-0917 TFA salt is water soluble.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CUDC-427 (CAS: 1446182-94-0), also known as GDC-0917, is a potent, orally bioavailable, monovalent Smac mimetic and pan-inhibitor of apoptosis protein (IAP) antagonist. It selectively binds to the BIR3 domains of cIAP1, cIAP2, XIAP, and ML-IAP, promoting the degradation of cIAPs and relieving caspase inhibition to trigger apoptosis in cancer models. In preclinical and clinical procurement contexts, CUDC-427 is prioritized over early-generation peptides due to its optimized small-molecule structure, which replaces specific nitrogen atoms with carbon and incorporates an oxazole ring to enhance metabolic stability and oral absorption . Its primary utility lies in oncology research, specifically for overcoming apoptosis evasion in solid tumors and lymphomas via direct oral administration workflows [1].

Generic substitution among Smac mimetics frequently fails due to critical differences in valency, molecular weight, and pharmacokinetic profiles. Bivalent IAP antagonists (e.g., Birinapant or BV6) possess two Smac-mimicking moieties connected by a linker, resulting in higher molecular weights that often compromise oral bioavailability and require complex intravenous formulations[1]. Conversely, while early monovalent mimetics like GDC-0152 share target profiles with CUDC-427, they exhibit inferior oral absorption and higher clearance rates. CUDC-427 was specifically engineered with an oxazole ring modification to overcome these limitations, providing a superior pharmacokinetic profile for oral dosing[2]. Substituting CUDC-427 with bivalent or unoptimized monovalent analogs introduces unacceptable variability in in vivo exposure, clearance kinetics, and off-target toxicity, directly compromising the reproducibility of preclinical efficacy models[3].

Optimized Oral Bioavailability and Clearance Kinetics

CUDC-427 was structurally optimized from its predecessor, GDC-0152, to achieve superior in vivo processability for oral administration. Pharmacokinetic profiling demonstrates that CUDC-427 exhibits low to moderate systemic clearance across multiple species, including 12.0 mL/min/kg in mice and 15.3 mL/min/kg in dogs [1]. In contrast, earlier generation monovalent Smac mimetics like GDC-0152 required complex formulation strategies or exhibited suboptimal oral absorption, limiting their utility in chronic dosing studies[2]. The predictable hepatic clearance and near 1.0 blood-to-plasma ratio of CUDC-427 ensure stable systemic exposure [1].

Evidence DimensionIn vivo clearance and oral absorption suitability
Target Compound DataModerate clearance of 12.0 mL/min/kg in mice; near 1.0 blood-to-plasma ratio
Comparator Or BaselineGDC-0152 (Lower oral bioavailability requiring complex formulation)
Quantified DifferenceCUDC-427 enables direct oral dosing regimens without the severe clearance liabilities of first-generation analogs.
ConditionsIn vivo pharmacokinetic profiling in mouse and dog models.

Allows researchers to utilize standard oral gavage protocols in preclinical models, avoiding the need for continuous infusion or complex intravenous vehicle preparation.

Formulation Compatibility and High Solvent Solubility

The handling and formulation of Smac mimetics often present significant bottlenecks, with many bivalent compounds requiring highly acidic environments or specialized salts (e.g., BV6 requiring TFA salt modifications) to achieve working concentrations. CUDC-427 demonstrates excellent solubility in standard laboratory solvents, achieving ≥ 50 mg/mL in DMSO . For in vivo applications, it can be reliably formulated into a clear working solution at ≥ 2.5 mg/mL using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This straightforward processability contrasts sharply with lipophilic or high-molecular-weight bivalent analogs that suffer from precipitation during dilution.

Evidence DimensionSolubility and vehicle formulation compatibility
Target Compound Data≥ 50 mg/mL in DMSO; forms clear aqueous solutions at ≥ 2.5 mg/mL with standard excipients
Comparator Or BaselineBivalent Smac mimetics like BV6 (Often require TFA salt forms or complex cyclodextrin mixtures to prevent precipitation)
Quantified DifferenceCUDC-427 offers superior ease of formulation using standard PEG/Tween/Saline mixtures without requiring harsh pH adjustments.
ConditionsStandard laboratory formulation protocols for in vivo dosing.

Reduces preparation time and formulation variability, ensuring reproducible dosing concentrations in animal studies.

Broad-Spectrum Pan-IAP Binding Affinity

CUDC-427 functions as a highly potent pan-selective IAP antagonist, effectively binding to the BIR3 domains of cIAP1, cIAP2, XIAP, and ML-IAP. Quantitative binding assays reveal that CUDC-427 maintains a Ki of less than 60 nM across these targets[1]. While compounds like Birinapant show extreme sub-nanomolar preference strictly for cIAP1 over XIAP, CUDC-427's balanced pan-IAP profile ensures comprehensive blockade of the apoptosis-inhibitory network . This makes it particularly valuable in models where ML-IAP or XIAP overexpression drives resistance, as it does not leave compensatory IAP pathways uninhibited.

Evidence DimensionTarget binding affinity (Ki)
Target Compound DataKi < 60 nM for cIAP1, cIAP2, XIAP, and ML-IAP
Comparator Or BaselineBirinapant (Highly skewed affinity: Kd < 1 nM for cIAP1 vs. 45 nM for XIAP)
Quantified DifferenceCUDC-427 provides a more balanced pan-IAP inhibition profile, effectively neutralizing ML-IAP and XIAP alongside cIAP1/2.
ConditionsIn vitro biochemical binding assays.

Ensures robust induction of apoptosis in heterogeneous cancer models where multiple IAP family members are simultaneously upregulated.

In Vivo Tolerability and Wide Therapeutic Window

A critical procurement metric for in vivo chemical probes is the therapeutic window—the gap between effective tumor inhibition and systemic toxicity. In MDA-MB-231 breast cancer xenograft models, oral administration of CUDC-427 exhibited dose-dependent antitumor activity at doses ranging from 0.08 to 16.3 mg/kg . Crucially, across this entire effective dose range, the compound was exceptionally well-tolerated, with all dose groups experiencing less than an 11% decrease in mean body weight . This contrasts with more toxic chemotherapeutic benchmarks or poorly optimized early-stage mimetics that frequently breach the 15-20% weight loss threshold, necessitating dose reductions or early study termination.

Evidence DimensionIn vivo tolerability (body weight reduction at effective doses)
Target Compound Data< 11% mean body weight decrease at doses up to 16.3 mg/kg
Comparator Or BaselineStandard cytotoxic agents or unoptimized mimetics (> 15% body weight loss often observed at maximum effective doses)
Quantified DifferenceCUDC-427 maintains potent tumor growth inhibition without inducing severe systemic toxicity or cachexia.
ConditionsOnce-daily oral dosing for 21 days in MDA-MB-231 xenograft mice.

Provides a reliable, well-tolerated baseline compound for long-term combination therapy studies without confounding toxicity artifacts.

Oral Preclinical Oncology Modeling

Due to its optimized hepatic clearance and high oral bioavailability, CUDC-427 is the preferred Smac mimetic for chronic oral dosing in murine xenograft models (e.g., breast cancer, lymphoma). It eliminates the need for intravenous catheters or continuous infusion pumps, streamlining high-throughput in vivo efficacy studies [1].

Combination Therapy Screening with Death Receptor Ligands

Because CUDC-427 exhibits a wide therapeutic window with minimal systemic toxicity (<11% body weight loss at effective doses), it serves as an ideal foundational compound for combination screens. Researchers can pair it with TRAIL or standard chemotherapeutics to evaluate synergistic apoptosis induction without overlapping toxicity profiles confounding the results [2].

Pan-IAP Resistance Pathway Interrogation

In cancer models characterized by the simultaneous overexpression of multiple IAP family members (including the often difficult-to-target ML-IAP), CUDC-427's balanced binding profile (Ki < 60 nM across cIAP1/2, XIAP, and ML-IAP) makes it a superior chemical probe compared to heavily cIAP1-skewed bivalent mimetics [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

564.25187482 Da

Monoisotopic Mass

564.25187482 Da

Heavy Atom Count

40

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KWH46ZDG32

Wikipedia

Gdc-0917

Dates

Last modified: 07-15-2023
1: Wong H, Gould SE, Budha N, Darbonne WC, Kadel EE 3rd, La H, Alicke B, Halladay JS, Erickson R, Portera C, Tolcher AW, Infante JR, Mamounas M, Flygare JA, Hop CE, Fairbrother WJ. Learning and Confirming with Preclinical Studies: Modeling and Simulation in the Discovery of GDC-0917, an IAP Antagonist. Drug Metab Dispos. 2013 41:2104-2113.  PubMed PMID: 24041744.

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